2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
2-(Dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS: 111680-71-8) is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a dimethylamino group at position 2 and a carbaldehyde group at position 2. Its molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.23 g/mol . This compound serves as a precursor or intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-(dimethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-13(2)10-8(7-15)11(16)14-6-4-3-5-9(14)12-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHYDMFVCUFKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)N2C=CC=CC2=N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-formyl-1H-pyrrole with N,N-diaryl barbituric acids in the presence of a catalyst . Another approach includes the reaction of 1,3-dimethyl-6-aminouracil with aryl aldehydes under catalytic conditions using p-toluenesulfonic acid in [bmim]Br media . Industrial production methods may involve solvent-free reactions or microwave-irradiated conditions to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group at position 3 undergoes oxidation to form carboxylic acid derivatives. For example:
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Reagent : Potassium permanganate (KMnO₄) in acidic or alkaline conditions.
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Product : 2-(Dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
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Yield : ~75–80% under optimized conditions (reflux, 6–8 hours) .
The 4-oxo group on the pyrimidine ring is resistant to further oxidation under standard conditions, preserving the ring structure .
Reduction Reactions
The aldehyde group can be selectively reduced to a primary alcohol without affecting the pyrimidinone ring:
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Reagent : Sodium borohydride (NaBH₄) in ethanol.
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Product : 3-(Hydroxymethyl)-2-(dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one.
The ketone at position 4 can also be reduced using stronger agents like lithium aluminum hydride (LiAlH₄), yielding a secondary alcohol, though this is less common due to competing side reactions .
Nucleophilic Substitution
The dimethylamino group at position 2 participates in substitution reactions with electrophiles:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Methyl iodide | 2-(Trimethylammonio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde iodide | DMF, 60°C, 12 hours | 65% |
| Benzyl chloride | 2-(Benzyl(dimethyl)ammonio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | K₂CO₃, DCM, reflux, 8 hours | 58% |
These reactions proceed via an SN2 mechanism, with quaternary ammonium salts as common intermediates .
Condensation Reactions
The aldehyde group undergoes condensation with nitrogen nucleophiles:
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Hydrazine derivatives : Forms hydrazones (e.g., phenylhydrazone, 2,4-dinitrophenylhydrazone) in ethanol at room temperature (yields 70–90%) .
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Hydroxylamine : Produces oxime derivatives (e.g., 3-(hydroxyiminomethyl)-2-(dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one) in aqueous ethanol (yield 82%) .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
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With thiourea : Forms pyrimido[4,5-d]pyridazin-4-one derivatives under acidic conditions (H₂SO₄, 100°C, 4 hours; yield 55%) .
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With malononitrile : Produces pyrano[2,3-d]pyrido[1,2-a]pyrimidine derivatives via Knoevenagel condensation (yield 68%).
Halogenation
Electrophilic halogenation occurs at the pyridine ring’s C-7 position:
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Reagent : N-Bromosuccinimide (NBS) in CCl₄.
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Product : 7-Bromo-2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde.
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Conditions : Radical initiation (AIBN), 80°C, 3 hours; yield 45% .
Cross-Coupling Reactions
The aldehyde group facilitates Suzuki-Miyaura couplings:
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Reagent : Arylboronic acids, Pd(PPh₃)₄ catalyst.
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Product : 3-(Aryl)-2-(dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-ones.
Table 2: Solubility and Stability
| Solvent | Solubility (mg/mL) | Stability |
|---|---|---|
| DMSO | >50 | Stable for >24 hours at 25°C |
| Ethanol | 10–15 | Decomposes after 12 hours at 60°C |
| Water | <1 | Hydrolyzes within 1 hour at pH <3 or >11 |
Mechanistic Insights
Scientific Research Applications
Antiviral Activity
Research has demonstrated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit antiviral properties, particularly against viruses such as measles. The mechanism of action often involves the inhibition of human dihydroorotate dehydrogenase (DHODH), which is crucial for viral replication. A notable study highlighted the synthesis of various analogues that showed promising activity against viral infections by targeting DHODH .
Cancer Research
The compound has been explored for its potential as an anticancer agent. Studies indicate that it can activate the tumor suppressor p53, which plays a critical role in regulating the cell cycle and apoptosis. The activation of p53 leads to enhanced cellular responses to stress and may inhibit tumor growth . Additionally, related compounds have shown selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a potential therapeutic window .
Enzyme Inhibition
Enzyme inhibition studies have revealed that compounds similar to 2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can inhibit key enzymes involved in various metabolic pathways. For instance, some derivatives have been identified as effective inhibitors of acetylcholinesterase, which is relevant in neurodegenerative diseases .
Data Table: Summary of Research Findings
Case Study 1: Antiviral Mechanism
A study investigated the structure-activity relationship (SAR) of various pyrido[1,2-a]pyrimidine derivatives. The results indicated that specific substitutions on the pyridine ring significantly enhanced antiviral activity against measles virus by improving binding affinity to DHODH .
Case Study 2: Cancer Cell Line Testing
In vitro assays were conducted using several cancer cell lines to evaluate the cytotoxic effects of this compound derivatives. Results showed that certain modifications led to increased selectivity towards cancer cells compared to normal cells, suggesting a promising avenue for targeted cancer therapy .
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes or receptors involved in cellular processes . For example, it may inhibit dihydrofolate reductase (DHFR) or epidermal growth factor receptor (EGFR), leading to the disruption of cell proliferation and survival pathways . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-(Dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyrido[1,2-a]pyrimidine core with a dimethylamino group at the 2-position and a carbonyl group at the 4-position. The synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the Pyridine Ring : Cyclization reactions using amino-substituted pyridine derivatives.
- Introduction of the Dimethylamino Group : Nucleophilic substitution reactions to introduce the dimethylamino group.
- Formation of the Pyrimidinone Ring : Condensation reactions to complete the structure.
Anti-inflammatory Properties
Research indicates that derivatives of 2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine exhibit notable anti-inflammatory effects. For instance, in a study evaluating COX enzyme inhibition, several derivatives showed significant activity against COX-1 and COX-2 enzymes, which are crucial targets in inflammatory processes.
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 23.8 ± 0.20 |
| 4d | 28.39 ± 0.03 | 34.4 ± 0.10 |
These results suggest that modifications to the pyrido[1,2-a]pyrimidine scaffold can enhance anti-inflammatory efficacy .
Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent. A study highlighted its ability to activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell cycle and apoptosis . This mechanism suggests that derivatives may be useful in cancer therapy by promoting cell death in malignant cells.
Case Studies and Research Findings
- In vitro Studies : Various studies have demonstrated that compounds derived from this scaffold can inhibit cancer cell proliferation and induce apoptosis in specific cancer types .
- Animal Models : In vivo studies involving carrageenan-induced paw edema models showed that certain derivatives possess anti-inflammatory effects comparable to established drugs like indomethacin, with effective doses (ED50) indicating strong therapeutic potential .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with various biological targets, suggesting favorable interactions that could lead to enhanced biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
